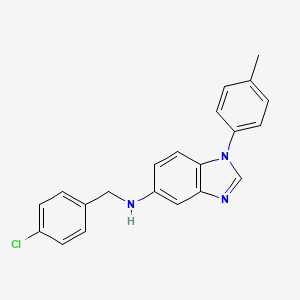
N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 4-methylphenylamine to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the benzodiazole ring can be substituted with various functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
- N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
- N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H18ClN3 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C21H18ClN3/c1-15-2-9-19(10-3-15)25-14-24-20-12-18(8-11-21(20)25)23-13-16-4-6-17(22)7-5-16/h2-12,14,23H,13H2,1H3 |
Clé InChI |
GLNSAOTWGWQURG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B12461658.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
![Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12461668.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12461683.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12461693.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B12461694.png)
![2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
![4-{[(4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12461703.png)

